![molecular formula C29H23N3 B14230620 4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline CAS No. 823798-56-7](/img/structure/B14230620.png)
4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[4-([1,1’-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline is a complex organic compound that belongs to the class of aromatic amines It is characterized by the presence of biphenyl and pyridine moieties, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[4-([1,1’-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Moiety: The biphenyl unit can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.
Pyridine Ring Construction: The pyridine ring can be introduced via a condensation reaction involving a suitable pyridine precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4,4’-[4-([1,1’-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
4,4’-[4-([1,1’-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4,4’-[4-([1,1’-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: Similar in structure but lacks the pyridine ring.
4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl: Contains biphenyl moiety but different functional groups.
Dimethyl biphenyl-4,4’-dicarboxylate: Similar biphenyl structure with carboxylate groups.
Uniqueness
4,4’-[4-([1,1’-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline is unique due to the presence of both biphenyl and pyridine moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
823798-56-7 |
|---|---|
分子式 |
C29H23N3 |
分子量 |
413.5 g/mol |
IUPAC名 |
4-[6-(4-aminophenyl)-4-(4-phenylphenyl)pyridin-2-yl]aniline |
InChI |
InChI=1S/C29H23N3/c30-26-14-10-23(11-15-26)28-18-25(19-29(32-28)24-12-16-27(31)17-13-24)22-8-6-21(7-9-22)20-4-2-1-3-5-20/h1-19H,30-31H2 |
InChIキー |
FBDYIEMOPYXPQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


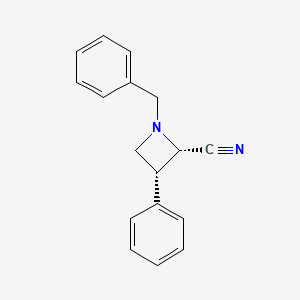
![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)
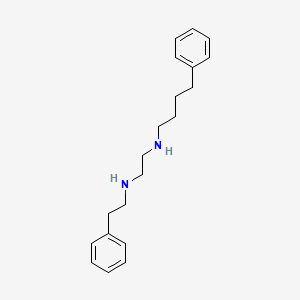
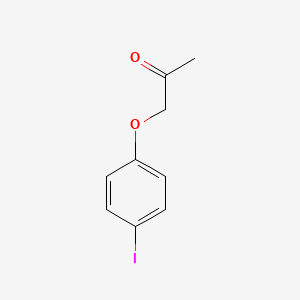
![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)
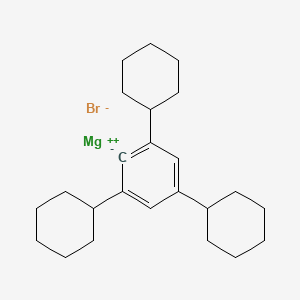
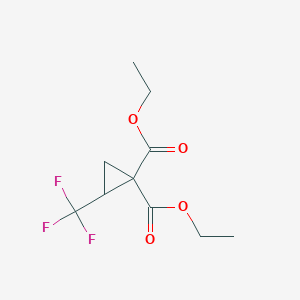
![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)
![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
